![molecular formula C29H36O9 B12432489 7,12-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-glycolic acid, 4beta-(3-furyl)-1,2,4a,5,6,7beta,7a,8alpha,9,10,11,11aalpha-dodecahydro-4abeta,7abeta,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, acetate (8CI); 6-Acetoxyangolensic acid methyl ester](/img/structure/B12432489.png)
7,12-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-glycolic acid, 4beta-(3-furyl)-1,2,4a,5,6,7beta,7a,8alpha,9,10,11,11aalpha-dodecahydro-4abeta,7abeta,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, acetate (8CI); 6-Acetoxyangolensic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,12-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-glycolic acid, 4beta-(3-furyl)-1,2,4a,5,6,7beta,7a,8alpha,9,10,11,11aalpha-dodecahydro-4abeta,7abeta,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, acetate (8CI); 6-Acetoxyangolensic acid methyl ester is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-glycolic acid involves multiple steps, including the formation of the core structure through cyclization reactions and the introduction of functional groups via substitution and addition reactions. Common reagents used in these steps include aldehydes, ketones, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the glycolic acid and furyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These studies aim to identify new therapeutic agents and understand their mechanisms of action.
Medicine
In medicine, the compound and its derivatives are investigated for their potential use as pharmaceuticals. Their complex structures and functional groups make them promising candidates for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals. Its unique properties make it valuable in the production of high-performance polymers and other advanced materials.
作用機序
The mechanism of action of 7,12-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-glycolic acid involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological activities. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
類似化合物との比較
Similar Compounds
- 7,12a-Methano-2H,4H-pyrano4,3-bbenzoxocin-8-acetic acid
- 7,12a-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-
Uniqueness
Compared to similar compounds, 7,12-Methano-4H,12aH-pyrano4,3-bbenzoxocin-8-glycolic acid stands out due to its unique combination of functional groups and structural features
特性
分子式 |
C29H36O9 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
methyl 2-acetyloxy-2-[(1S,8R,12S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate |
InChI |
InChI=1S/C29H36O9/c1-15-18-8-10-27(5)24(17-9-11-35-14-17)37-21(32)13-29(15,27)38-20-12-19(31)26(3,4)23(28(18,20)6)22(25(33)34-7)36-16(2)30/h9,11,14,18,20,22-24H,1,8,10,12-13H2,2-7H3/t18?,20?,22?,23?,24?,27-,28-,29-/m0/s1 |
InChIキー |
QSQFOIMEVMOMIJ-DIVUKGKWSA-N |
異性体SMILES |
CC(=O)OC(C1[C@]2(C3CC[C@]4(C(OC(=O)C[C@@]4(C3=C)OC2CC(=O)C1(C)C)C5=COC=C5)C)C)C(=O)OC |
正規SMILES |
CC(=O)OC(C1C(C(=O)CC2C1(C3CCC4(C(OC(=O)CC4(C3=C)O2)C5=COC=C5)C)C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



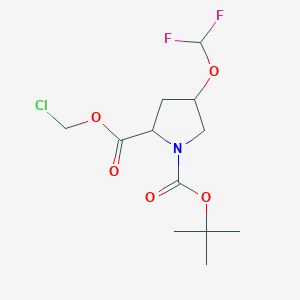
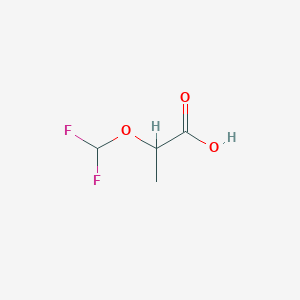
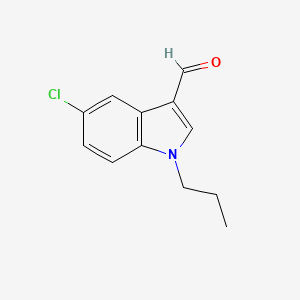
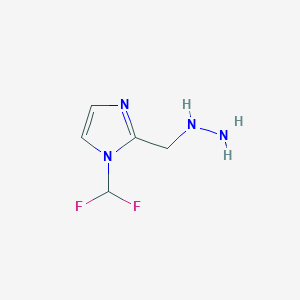


![1,11,13-Trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12432442.png)
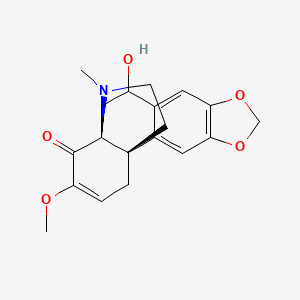

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B12432469.png)
![2-Isobutyl-6-methyl-1H-benzo[d]imidazole](/img/structure/B12432481.png)
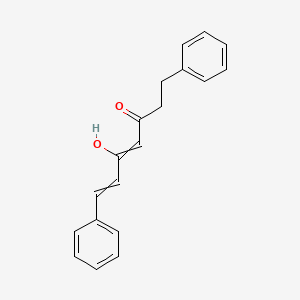
![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)
